molecular formula C25H35N5O B3794987 (3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B3794987
M. Wt: 421.6 g/mol
InChI Key: AAXCCHVPIXYONL-ZEQRLZLVSA-N
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Description

(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of piperidine and pyrrolidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted under acidic conditions.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a γ-amino alcohol.

    Functionalization and Coupling: The functionalization of the piperidine and pyrrolidine rings involves introducing the benzyl and pyridin-2-ylpiperazin-1-yl groups. This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Catalyst Selection: Using efficient catalysts to increase reaction rates and yields.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol: is similar to other piperidine and pyrrolidine derivatives, such as:

Uniqueness

  • The unique combination of the piperidine, pyrrolidine, and piperazine rings in this compound imparts distinct pharmacological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O/c31-24-20-30(22-9-12-27(13-10-22)18-21-6-2-1-3-7-21)19-23(24)28-14-16-29(17-15-28)25-8-4-5-11-26-25/h1-8,11,22-24,31H,9-10,12-20H2/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXCCHVPIXYONL-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C[C@@H]([C@H](C2)O)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 3
(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 4
(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 5
(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 6
(3S,4S)-1-(1-benzylpiperidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

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